
1-(Cyclobutylcarbonyl)piperidin-4-on
Übersicht
Beschreibung
1-(Cyclobutylcarbonyl)piperidin-4-one is an organic compound with the chemical formula C10H15NO2 and a molecular weight of 181.23 g/mol . The structure of this compound includes a cyclobutane ring and a piperidine ring, making it a unique and interesting molecule for various chemical and biological studies . It is a colorless to light yellow solid with a distinctive odor and is soluble in alcohols, ketones, and ether, but insoluble in water .
Wissenschaftliche Forschungsanwendungen
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
One of the most significant applications of 1-(Cyclobutylcarbonyl)piperidin-4-one is its role as an inhibitor of the enzyme 11β-HSD1 . This enzyme is involved in the conversion of inactive cortisone to active cortisol, playing a critical role in glucose metabolism and fat distribution. Inhibition of this enzyme has potential therapeutic implications for:
- Metabolic Syndrome: Research indicates that 11β-HSD1 inhibitors can improve insulin sensitivity and reduce central obesity, which are key components of metabolic syndrome .
- Type 2 Diabetes: By lowering plasma glucose levels and reducing hepatic glucose output, compounds like 1-(Cyclobutylcarbonyl)piperidin-4-one may serve as effective treatments for type 2 diabetes .
Potential Anticancer Activity
Emerging studies suggest that compounds similar to 1-(Cyclobutylcarbonyl)piperidin-4-one may exhibit anticancer properties through modulation of metabolic pathways associated with tumor growth. The inhibition of certain kinases involved in cancer cell proliferation could lead to new therapeutic strategies against various cancers .
Case Study 1: Metabolic Effects in Rodent Models
In studies involving transgenic mice with overexpressed 11β-HSD1, it was observed that inhibition of this enzyme led to significant reductions in obesity and insulin resistance. These findings highlight the potential for using 1-(Cyclobutylcarbonyl)piperidin-4-one as a treatment option for metabolic disorders .
Case Study 2: Pharmacological Evaluation
Pharmacological evaluations have demonstrated that derivatives of piperidine compounds can effectively modulate glucocorticoid activity, suggesting that 1-(Cyclobutylcarbonyl)piperidin-4-one may be beneficial in managing conditions exacerbated by glucocorticoids, such as osteoporosis and certain eye diseases like glaucoma .
Data Table: Summary of Applications
Application Area | Specific Use | Mechanism of Action |
---|---|---|
Metabolic Syndrome | Insulin Sensitivity Improvement | Inhibition of 11β-HSD1 |
Type 2 Diabetes | Plasma Glucose Level Reduction | Decreased hepatic glucose output |
Cancer Treatment | Antitumor Activity | Modulation of metabolic pathways |
Osteoporosis Treatment | Bone Resorption Regulation | Inhibition of glucocorticoid effects |
Glaucoma Treatment | Reduction in Intraocular Pressure | Modulation of glucocorticoid activity |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Cyclobutylcarbonyl)piperidin-4-one can be synthesized through a multi-step process. One common method involves the reaction of piperidine with bromocyclobutane to produce 1-(bromocyclobutyl)piperidine. This intermediate is then reacted with sodium acetate to yield 1-(cyclobutanyl)piperidine . Another method involves the carbonylation of 1-(cyclobutyl)piperidine with carbon dioxide to obtain the final product .
Industrial Production Methods
Industrial production of 1-(Cyclobutylcarbonyl)piperidin-4-one typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclobutylcarbonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Wirkmechanismus
The mechanism of action of 1-(Cyclobutylcarbonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Cyclopropylcarbonyl)piperidin-4-one
- 1-(Cyclohexylcarbonyl)piperidin-4-one
- 1-(Cyclopentylcarbonyl)piperidin-4-one
Uniqueness
1-(Cyclobutylcarbonyl)piperidin-4-one is unique due to its specific cyclobutane and piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Biologische Aktivität
1-(Cyclobutylcarbonyl)piperidin-4-one is an organic compound with the chemical formula and a molecular weight of 181.23 g/mol. It features a unique cyclobutane and piperidine ring structure, which contributes to its distinct chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Synthetic Routes
The synthesis of 1-(Cyclobutylcarbonyl)piperidin-4-one typically involves several steps, including:
- Formation of Intermediate : The reaction of piperidine with bromocyclobutane yields an intermediate, 1-(bromocyclobutyl)piperidine.
- Acetylation : This intermediate is then reacted with sodium acetate to form the desired compound.
Industrial Production
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Controlled environments and efficient catalysts are crucial for successful production.
The biological activity of 1-(Cyclobutylcarbonyl)piperidin-4-one is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, influencing various biochemical processes.
Biological Assays
This compound has been evaluated in various biological assays to determine its efficacy against different targets:
- Antiviral Activity : Research indicates that certain derivatives exhibit significant antiviral properties, particularly against influenza viruses. For instance, compounds derived from similar piperidine structures showed EC50 values ranging from 0.19 to 39 μM against influenza B and A viruses, demonstrating promising antiviral activity compared to established antiviral agents like zanamivir .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes and other metabolic disorders .
Comparative Analysis
1-(Cyclobutylcarbonyl)piperidin-4-one can be compared with similar compounds based on their biological activities:
Compound Name | EC50 (μM) | Activity Type | Notes |
---|---|---|---|
Compound 4 | 0.29 | Antiviral (Influenza B) | Comparable to zanamivir |
Compound 6 | 0.19 | Antiviral (Influenza B) | Higher selectivity index (SI) |
Cycloguanil | 0.10 | Antiviral | Established antiviral agent |
Study on Antiviral Properties
A study published in PMC evaluated the antiviral properties of various piperidine derivatives, including those related to 1-(Cyclobutylcarbonyl)piperidin-4-one. The results indicated that these derivatives could effectively inhibit viral replication at low concentrations, suggesting their potential as therapeutic agents against viral infections .
DPP-IV Inhibition Study
Another study focused on the inhibition of DPP-IV by compounds similar to 1-(Cyclobutylcarbonyl)piperidin-4-one. The findings highlighted the compound's ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models, showcasing its therapeutic potential in metabolic disorders .
Eigenschaften
IUPAC Name |
1-(cyclobutanecarbonyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNXHTHTQNNCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640983 | |
Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017021-42-9 | |
Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.